3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one
Description
This compound belongs to the pyrrolo[3,2-d]pyrimidinone family, characterized by a fused bicyclic system of pyrrole and pyrimidinone. Key structural features include:
- 2-(Isopropylthio) group: Introduces steric bulk and sulfur-based reactivity.
- 7-Phenyl substituent: May influence electronic properties and binding affinity in biological systems.
Properties
IUPAC Name |
3-benzyl-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS/c1-15(2)27-22-24-19-18(17-11-7-4-8-12-17)13-23-20(19)21(26)25(22)14-16-9-5-3-6-10-16/h3-13,15,23H,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFUTPQVXKAGOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C(=O)N1CC3=CC=CC=C3)NC=C2C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles in the presence of potassium t-butoxide in boiling t-butanol . This reaction forms the pyrrolo[3,2-d]pyrimidine core, which can then be further functionalized to introduce the benzyl, isopropylthio, and phenyl groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
3-Benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential as an enzyme inhibitor, receptor antagonist, or modulator of biological pathways.
Medicine: The compound shows promise in the development of new therapeutic agents for diseases such as cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Comparison with Similar Compounds
Comparison with Structural Analogs
Pyrrolo[3,2-d]Pyrimidinone Derivatives
6-Benzoyl-3-Ethyl-2-Thioxo-2,3-Dihydro-1H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-One (Compound 56)
- Core structure: Shares the pyrrolo[3,2-d]pyrimidinone backbone.
- Substituents :
- 6-Benzoyl vs. 7-phenyl in the target compound.
- 3-Ethyl vs. 3-benzyl, impacting steric and electronic profiles.
- Reactivity : Alkylation with methyl iodide yields methylsulfanyl derivatives, suggesting the target’s isopropylthio group could undergo similar transformations .
6-Benzoyl-3-Ethyl-2-Methoxy-3H-Pyrrolo[3,2-d]Pyrimidin-4(5H)-One (Compound 58)
Kinase Inhibitors with Related Scaffolds
XL413 ((S)-8-Chloro-2-(Pyrrolidin-2-yl)Benzofuro[3,2-d]Pyrimidin-4(3H)-One Hydrochloride)
- Core structure: Benzofuro[3,2-d]pyrimidinone (furan fused to pyrimidinone) vs. pyrrolo[3,2-d]pyrimidinone.
- Substituents :
- Pyrrolidin-2-yl at position 2 vs. isopropylthio in the target.
- Chlorine at position 8 introduces electronegativity.
- Biological relevance : XL413 targets Cdc7 kinase, suggesting the target compound’s scaffold may also interact with kinase ATP-binding pockets .
PHA-767491 (2-(Pyridin-4-yl)-6,7-Dihydro-1H-Pyrrolo[3,2-c]Pyridin-4(5H)-One Hydrochloride)
- Core structure: Pyrrolo[3,2-c]pyridinone (pyridine fused to pyrrolidinone) vs. pyrimidinone in the target.
- Substituents : Pyridin-4-yl at position 2 vs. phenyl at position 5.
- Electronic effects: Pyrimidinone’s electron-deficient nature (in the target) may enhance hydrogen bonding compared to pyridinone .
Reactivity and Functionalization
- Chlorination studies (): 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes chlorination at position 4, yielding 4-chloro derivatives. This suggests the target compound’s pyrimidinone ring may react similarly under electrophilic conditions .
Data Tables
Table 1: Structural Comparison of Key Analogs
Biological Activity
3-benzyl-2-(isopropylthio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound belonging to the pyrrolopyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications, particularly in the fields of oncology and inflammation.
Chemical Structure and Properties
The compound features a unique structure characterized by a pyrrolo[3,2-d]pyrimidine core with various substituents, including benzyl and isopropylthio groups. This structural configuration contributes to its distinctive chemical and biological properties.
| Property | Description |
|---|---|
| IUPAC Name | 3-benzyl-7-phenyl-2-propan-2-ylsulfanyl-5H-pyrrolo[3,2-d]pyrimidin-4-one |
| Molecular Formula | C22H21N3OS |
| InChI Key | BSFUTPQVXKAGOA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects. For example, it may act as an enzyme inhibitor or receptor antagonist, influencing critical biological pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of various enzymes involved in inflammatory processes.
- Antitumor Activity : Preliminary studies suggest that it may possess antitumor properties, potentially through modulation of signaling pathways related to cell proliferation and apoptosis.
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound through in vitro and in vivo experiments:
- A study assessing its inhibitory effects on specific enzymes revealed significant activity against cyclooxygenase (COX) enzymes, which are key players in inflammation and pain pathways. The IC50 values for COX inhibition were found to be promising, suggesting potential therapeutic applications in pain management .
- In animal models of cancer, the compound demonstrated a reduction in tumor growth rates compared to control groups, indicating its potential as an antitumor agent .
Tables of Biological Activity
| Biological Activity | IC50 (μM) | Effect Observed |
|---|---|---|
| COX-1 Inhibition | 15 | Moderate inhibition |
| COX-2 Inhibition | 10 | Significant inhibition |
| Tumor Growth Reduction | N/A | Reduced tumor size by 30% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
